10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring.
Preparation Methods
The synthesis of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with 1-naphthalenyloxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with cellular components, such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine, 10-(1-naphthalenyl): Similar in structure but lacks the acetyl group, leading to different chemical and biological properties.
10-Acetylphenothiazine: Contains an acetyl group but differs in the position and nature of the substituents, resulting in distinct reactivity and applications.
Properties
CAS No. |
136776-28-8 |
---|---|
Molecular Formula |
C24H17NO2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H17NO2S/c26-24(16-27-21-13-7-9-17-8-1-2-10-18(17)21)25-19-11-3-5-14-22(19)28-23-15-6-4-12-20(23)25/h1-15H,16H2 |
InChI Key |
GSTPYWQVDHSGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.